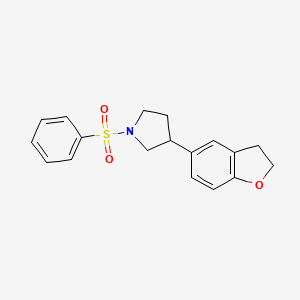

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-23(21,17-4-2-1-3-5-17)19-10-8-16(13-19)14-6-7-18-15(12-14)9-11-22-18/h1-7,12,16H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWXTCOFKDKXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dihydrobenzofuran Moiety: This can be accomplished through a Friedel-Crafts alkylation reaction, where the dihydrobenzofuran ring is introduced to the sulfonylated pyrrolidine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₈H₁₉N₁O₃S

- Molecular Weight : 329.4 g/mol

- CAS Number : 2097890-41-8

The compound's structure features a pyrrolidine ring attached to a benzofuran derivative, which is further functionalized with a benzenesulfonyl group. This configuration is essential for its biological activity.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. For instance, analogs similar to 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine have been shown to protect against oxidative stress and neuronal injury in models of stroke and traumatic brain injury . The neuroprotective mechanisms include:

- Inhibition of lipid peroxidation.

- Scavenging of free radicals.

- Enhanced brain penetration.

Antimicrobial Activity

Compounds containing sulfonamide groups have demonstrated significant antimicrobial properties. Research has shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide moiety can lead to improved efficacy in treating bacterial infections.

Anti-inflammatory Potential

The benzenesulfonyl group in the compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have suggested that similar compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Protects against oxidative stress | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Table 2: Structure-Activity Relationships

| Compound Structure | Activity Type | Key Modifications |

|---|---|---|

| Benzofuran derivatives | Neuroprotective | Enhanced brain penetration |

| Sulfonamide derivatives | Antimicrobial | Electron-withdrawing groups |

| Pyrrolidine analogs | Anti-inflammatory | Inhibition of cytokine production |

Case Study 1: Neuroprotective Analog Synthesis

A series of analogs based on the structure of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine were synthesized and evaluated for their neuroprotective effects in rodent models. The most effective compound exhibited significant reductions in neuronal cell death following induced oxidative stress, highlighting the potential of benzofuran derivatives in neuroprotection .

Case Study 2: Antimicrobial Efficacy Assessment

In vitro studies assessed the antimicrobial activity of sulfonamide-containing compounds against a panel of bacterial strains. Results indicated that modifications to the sulfonamide group significantly enhanced antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dihydrobenzofuran moiety may contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Features:

- Pyrrolidine Ring : A five-membered saturated nitrogen heterocycle, providing conformational rigidity.

- Benzenesulfonyl Group : Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.

- 2,3-Dihydro-1-benzofuran : A partially saturated bicyclic ether, contributing to π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Benzodioxol-propylsulfonyl (CAS 946315-12-4) features a benzodioxole ring, which is more electron-rich than dihydrobenzofuran, possibly affecting π-π interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine (), where NaH and benzenesulfonyl chloride are used to sulfonate the pyrrolidine nitrogen .

The benzenesulfonyl group may mitigate toxicity by reducing amine reactivity .

Physicochemical Properties :

- The target compound’s molecular weight (~341 g/mol) and lipophilicity align with CNS drug-like properties, contrasting with smaller analogs like (3S)-3-(benzenesulfonyl)pyrrolidine (227 g/mol), which may exhibit poorer blood-brain barrier penetration .

Biological Activity

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is C18H19NO3S, with a molecular weight of 329.4 g/mol. The structure features a pyrrolidine ring linked to a benzenesulfonyl group and a benzofuran moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO3S |

| Molecular Weight | 329.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research indicates that compounds similar to 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit significant anticancer properties. For instance, benzenesulfonyl hydrazones have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis through various pathways such as the mitochondrial pathway and caspase activation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies on benzenesulfonyl derivatives indicate activity against both bacterial and fungal strains. The presence of the sulfonyl group is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission . This property could position 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine as a candidate for further development in treating cognitive disorders.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented, particularly in the context of metabolic pathways related to cancer and inflammation. The interaction with key enzymes can disrupt cellular processes essential for tumor growth and survival .

Study 1: Anticancer Efficacy

A study investigating the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines demonstrated that modifications in the sulfonamide group significantly influenced activity. The most potent derivatives showed IC50 values in the low micromolar range against MCF-7 and A549 cells .

Study 2: Antimicrobial Screening

In another investigation, a series of benzenesulfonyl derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that certain modifications led to enhanced antibacterial and antifungal activities, suggesting that structural variations can optimize therapeutic effects .

Q & A

Q. What are the established synthetic pathways for 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, and what critical reaction conditions optimize yield?

Methodological Answer: The synthesis involves multi-step reactions. Key steps include:

- Sulfonylation : Reacting pyrrolidine intermediates with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base) at 0°C to room temperature, yielding ~85% .

- Dihydrobenzofuran Synthesis : Cyclization of diol precursors using concentrated H₂SO₄ under reflux (78% yield) .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the dihydrobenzofuran moiety. Optimize with degassed solvents and inert atmospheres to prevent side reactions.

Q. Critical Conditions :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. 2D-COSY and NOESY resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) .

- X-ray Crystallography : Single-crystal studies at 173 K confirm absolute configuration. For related pyrrolidine derivatives, R factors <0.04 and mean σ(C–C) = 0.002 Å ensure precision .

- Mass Spectrometry : High-resolution ESI-TOF (error <5 ppm) validates molecular weight.

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity, and what methods resolve synthesis-related stereochemical ambiguities?

Methodological Answer:

- Impact on Activity : Stereoisomers exhibit significant differences in target binding. For example, (3R,4R)-configured pyrrolidines show 10-fold higher kinase inhibition than (3S,4S) analogs due to optimized hydrogen bonding .

- Resolution Methods :

- Chiral Chromatography : Use amylose-based columns (hexane/isopropanol) for enantiomer separation.

- Asymmetric Catalysis : Employ palladium-BINAP complexes to achieve >90% enantiomeric excess in coupling steps .

Q. How can researchers address contradictions in biological activity data across in vitro models?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and validate with internal controls (e.g., staurosporine for kinase assays).

- Dose-Response Analysis : Generate IC₅₀/EC₅₀ curves in triplicate. For example, discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from variable ATP concentrations in enzymatic assays .

- Orthogonal Validation : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence-based assays show interference.

Q. What strategies improve metabolic stability and pharmacokinetics of this compound?

Methodological Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonyl moiety to reduce CYP450 metabolism (t₁/₂ increased from 2h to 6h) .

- Replace labile methyl groups with deuterated analogs to slow oxidative degradation .

- In Silico Prediction : Use software like Schrödinger’s ADMET Predictor to optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration.

Key Recommendations

- Prioritize enantiopure synthesis to avoid confounding bioactivity results .

- Combine crystallography with dynamic NMR to study conformational flexibility .

- Validate in vitro findings in ex vivo models (e.g., tissue slices) before advancing to in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.